N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as FTO inhibitor, which is an enzyme that plays a crucial role in regulating energy homeostasis and body weight. The compound has been extensively studied for its potential applications in various research fields, including obesity, diabetes, and cancer.
Scientific Research Applications
Metabolic Studies and Drug Development
Research has identified unique metabolic pathways and potential applications in drug development for compounds with structures related to N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide. For instance, compounds like LY654322, characterized by their fluorophenyl and pyrrolidinyl substructures, undergo extensive metabolic transformations. Such studies underscore the importance of understanding the metabolic fate of novel therapeutic agents, highlighting pathways like hydrolysis, dimerization, and conjugation processes that can influence drug design and optimization for better efficacy and safety profiles (Borel et al., 2011).
Neurological Disorder Therapeutics
Compounds with structural similarities to N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide have been evaluated for their potential in treating neurological disorders. Studies on orexin receptor mechanisms and their modulation by specific antagonists indicate the possibility of developing new treatments for binge eating and possibly other compulsive disorders. This research exemplifies the therapeutic potential of manipulating specific neural pathways through targeted drug design (Piccoli et al., 2012).
Antimicrobial and Antiviral Agents
The synthesis and evaluation of novel derivatives, including those incorporating fluorophenyl moieties, have shown significant promise as antimicrobial and antiviral agents. Such compounds have been assessed for their efficacy against various pathogens, providing a foundation for the development of new drugs to combat infectious diseases. These studies highlight the critical role of chemical synthesis in generating potent and selective agents with potential clinical applications (Kumar et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been shown to target inflammatory mediators such as no and pge 2, and cytokines like tnf-α, il-6, il-1β in lps-induced raw2647 macrophage cells .
Mode of Action
Related compounds have been found to inhibit the production of no, pge 2, and cytokines in lps-induced raw2647 macrophage cells .
Biochemical Pathways
Similar compounds have been shown to inhibit the expression of inos and cox-2 proteins, which are key players in inflammatory responses .
Result of Action
Related compounds have been found to exhibit anti-inflammatory effects by inhibiting the production of no, pge 2, and cytokines in lps-induced raw2647 macrophage cells .
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-14-4-10-18(11-5-14)29(27,28)24-12-2-3-17(24)13-22-19(25)20(26)23-16-8-6-15(21)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJYJMZROMLJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.